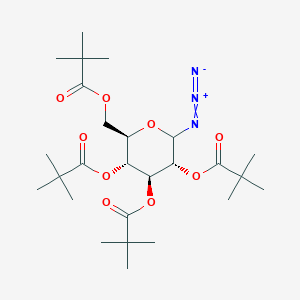
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Descripción general
Descripción
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a derivative of D-glucopyranose that is substituted with four pivaloyl groups and an azide group at the 2, 3, 4, and 6 positions, respectively . It is commonly used in organic synthesis, particularly in the preparation of glycoconjugates and glycoproteins .
Synthesis Analysis
This compound is synthesized through a methylation reaction and then click chemistry . It is a reactant for high yielding glycoconjugate synthesis .Molecular Structure Analysis
The molecular structure of this compound includes four pivaloyl groups and an azide group attached to a D-glucopyranose .Chemical Reactions Analysis
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is widely employed as a reactant for high yielding glycoconjugate synthesis . It is used in the preparation of glycoconjugates and glycoproteins .Aplicaciones Científicas De Investigación
Synthesis of Triazoles
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is utilized in the synthesis of 1-(2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. This compound is significant due to its role as an important intermediate for synthesizing N-unsubstituted 1,2,3-triazoles, which are notable for their biological activity (Chen Hui-zong, 2007).
Pharmaceutical and Organic Intermediates
The compound serves as a versatile intermediate in the synthesis of various glycosyl derivatives such as thioureas, nucleosides, heterocyclic compounds, and polypeptides. This highlights its importance in pharmaceutical research and organic chemistry (Zhou Guo-bin, 2006).
Synthesis of Arylacetic Acids
A novel synthetic approach utilizes 2,3,4,6-tetra-O-pivaloylated-D-glucopyranosyl azide for the preparation of arylacetic acids. This method features the convenience of recycling and efficient reuse of the compound, demonstrating its utility in organic synthesis (Guobin Zhou, Pengfei Zhang, Yuan-jiang Pan, 2005).
Determination of Enantiomeric Purity
The derivative 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate, a related compound, is used for determining the enantiomeric purities of amino acids and β-adrenergic blockers. This application is particularly relevant in chiral analysis and pharmaceutical quality control (M. Lobell, M. Schneider, 1993).
Asymmetric Synthesis
The 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosyl group is used as a chiral auxiliary in the asymmetric synthesis of α,β-diamino acids, showing its significance in stereoselective synthesis (Dong Wang, Pengfei Zhang, Biao Yu, 2007).
Biological Evaluation
This compound has also been involved in the synthesis and biological evaluation of new N-glycosides, demonstrating potential antibacterial properties, particularly against Escherichia coli (Chao Shen, Guobin Zhou, Xinzhi Chen, Pengfei Zhang, 2012).
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIINKFKQWXADE-IHAUNJBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



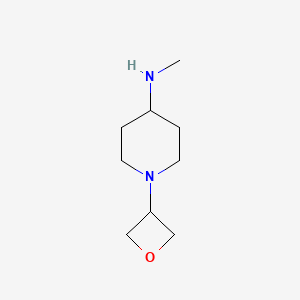
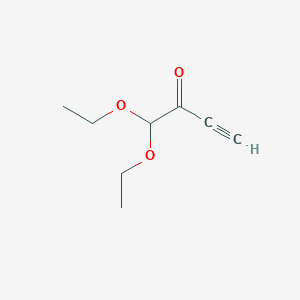
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
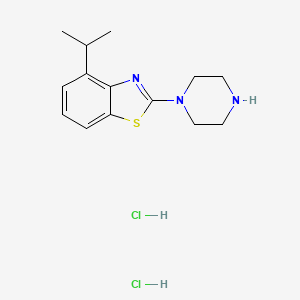
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
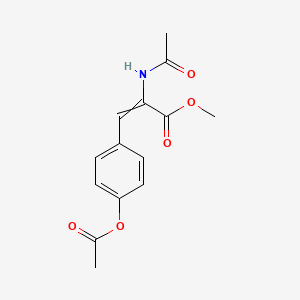
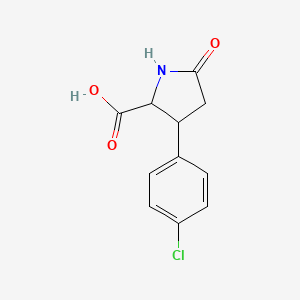

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
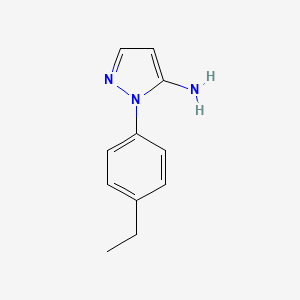
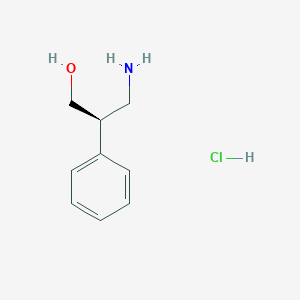
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)